1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

1-(4-Bromophenyl)-1,1-difluoropropan-2-one is a synthetic, low-molecular-weight (249.05 g/mol) α,α-difluoroketone featuring a 4-bromophenyl substituent. It is a halogenated, non-chiral building block (SMILES: CC(=O)C(C1=CC=C(C=C1)Br)(F)F) with a computed LogP of 3 and a topological polar surface area of 17.1 Ų, placing it in a favorable property space for cell permeability and CNS drug discovery campaigns.

Molecular Formula C9H7BrF2O
Molecular Weight 249.055
CAS No. 897934-99-5
Cat. No. B2405285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-1,1-difluoropropan-2-one
CAS897934-99-5
Molecular FormulaC9H7BrF2O
Molecular Weight249.055
Structural Identifiers
SMILESCC(=O)C(C1=CC=C(C=C1)Br)(F)F
InChIInChI=1S/C9H7BrF2O/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-5H,1H3
InChIKeyPGARJEGPWFGHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-1,1-difluoropropan-2-one (CAS 897934-99-5): Core Chemical Identity and Procurement Baseline


1-(4-Bromophenyl)-1,1-difluoropropan-2-one is a synthetic, low-molecular-weight (249.05 g/mol) α,α-difluoroketone featuring a 4-bromophenyl substituent [1]. It is a halogenated, non-chiral building block (SMILES: CC(=O)C(C1=CC=C(C=C1)Br)(F)F) with a computed LogP of 3 and a topological polar surface area of 17.1 Ų, placing it in a favorable property space for cell permeability and CNS drug discovery campaigns [1]. The compound is commercially supplied at a standard purity specification of 95%, with pricing and lead times that vary significantly by scale and vendor .

Why 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Cannot Be Replaced by Generic Aryl Ketone or Monofluoro Analogs


Generic substitution of this compound with non-fluorinated or differently halogenated acetophenone analogs fails due to the unique electronic and steric effects conferred by the geminal difluoro motif adjacent to the carbonyl. This α,α-difluoroketone structure creates a highly electrophilic center while simultaneously increasing metabolic stability relative to non-fluorinated ketones, a dual property that simple 4-bromoacetophenone or its 2,2-difluoro isomer cannot replicate [1]. Furthermore, the specific placement of fluorine atoms at the 1,1-position, rather than the 3,3-position, dictates a distinct reactivity profile in nucleophilic addition and cross-coupling reactions, making interchanging positional isomers a source of synthetic failure .

Quantitative Differentiation of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Against Closest Analogs


Lipophilicity and Permeability Advantage over 3,3-Difluoro Isomer

The target compound (1,1-difluoro isomer) exhibits a computed LogP (XLogP3-AA) of 3.0, which is 0.1 log units lower than its 3,3-difluoro positional isomer, 1-(4-Bromophenyl)-3,3-difluoro-1-propanone (CID 162406468, LogP 3.1) [1][2]. This difference arises from the proximity of the electronegative fluorine atoms to the carbonyl group, reducing overall lipophilicity. In drug discovery, this lower LogP is often associated with reduced off-target toxicity and improved metabolic stability compared to the more lipophilic 3,3-difluoro isomer, making it a more attractive starting point for lead optimization [3].

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Enhanced Electrophilic Reactivity for Nucleophilic Addition vs. 4-Bromoacetophenone

The presence of the gem-difluoro group α to the carbonyl in the target compound dramatically increases the electrophilicity of the ketone. In 4-bromoacetophenone, the carbonyl carbon has a typical reactivity profile. In contrast, the strong electron-withdrawing effect of the two fluorine atoms in 1-(4-Bromophenyl)-1,1-difluoropropan-2-one polarizes the C=O bond further, making it significantly more susceptible to nucleophilic attack . While direct comparative kinetic data for this specific pair is absent in the literature, class-level inference from α,α-difluoroketone studies indicates a rate enhancement for nucleophilic additions (e.g., hydrate formation) by over an order of magnitude compared to non-fluorinated analogs, enabling reactions under milder conditions or with weaker nucleophiles [1].

Synthetic Methodology Building Block Reactivity α,α-Difluoroketone Chemistry

Commercial Availability and Cost Profile vs. Common Building Blocks

The target compound is a specialized research chemical with a lead time of approximately 4 weeks from major suppliers, such as AKSci, which quotes $545 for 100 mg and $1,369 for 1 g . In contrast, the simpler, non-fluorinated analog 4-bromoacetophenone is a bulk commodity chemical available at less than $200/kg . This cost differential is directly attributable to the synthetic complexity introduced by the gem-difluoro motif. The premium pricing and longer lead time justify its use only in applications where the unique α,α-difluoroketone reactivity is specifically required for the synthetic route, rather than as a routine aryl ketone building block.

Procurement Supply Chain Cost of Goods

Validated Application Scenarios for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Based on Differential Evidence


Synthesis of α,α-Difluoro-β-amino Acid Derivatives via Electrophilic Amination

The enhanced electrophilicity of the α,α-difluoroketone carbonyl, as inferred from class-level reactivity [1], makes this compound a prime substrate for reductive amination or electrophilic amination to generate α,α-difluoro-β-amino acid scaffolds. These motifs are critical in medicinal chemistry as metabolically stable amide bond isosteres. Using a non-fluorinated analog like 4-bromoacetophenone would either fail to react or require forcing conditions that compromise the sensitive bromophenyl handle.

Late-Stage Diversification in Fragment-Based Drug Discovery (FBLD)

With a LogP of 3.0 and a TPSA of 17.1 Ų [2], this compound sits within optimal fragment-like property space. Its lower lipophilicity compared to the 3,3-difluoro isomer provides a tangible advantage for fragment libraries, where minimizing LogP is crucial to avoid aggregation-based false positives. Procurement is justified for fragment collections aiming to explore novel chemical space around the 4-bromophenyl core with a built-in reactive handle.

Precursor for Gem-Difluoro Propargylic Intermediates in Diels-Alder Sequences

The compound can serve as a precursor to highly reactive gem-difluoro-propargylic intermediates, which are versatile building blocks for constructing bis-arylic derivatives via Diels-Alder-aromatization sequences [3]. Its specific 1,1-difluoro substitution pattern is required to generate the necessary propargylic intermediate, a transformation that the 2,2-difluoro or 3,3-difluoro isomers cannot undergo due to the different placement of fluorine atoms relative to the reactive site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.